Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
CAS No.: 20367-38-8
Cat. No.: VC21101897
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20367-38-8 |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) |
| Standard InChI Key | VLEJNRYXCWJNPA-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl |
| Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl |
Introduction
Chemical Identity and Nomenclature
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound belonging to the class of benzimidazole derivatives with carbamate functionality. It is primarily recognized as Fenbendazole Related Compound B, indicating its structural relationship to the veterinary anthelmintic drug fenbendazole . The compound is identified by its Chemical Abstracts Service (CAS) registry number 20367-38-8, which serves as its unique identifier in chemical databases and literature .
Physical and Chemical Properties
Structural Characteristics
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate possesses a distinct molecular structure characterized by a benzimidazole core with specific functional group modifications. The compound features a benzimidazole scaffold with a chloro substituent at the 6-position of the benzene ring and a methylcarbamate group attached to the 2-position of the imidazole ring. This structural arrangement contributes to its chemical reactivity, stability characteristics, and potential biological interactions.
Physicochemical Parameters
The compound exhibits well-defined physicochemical properties that inform its handling, storage, and application in various research contexts. These properties are summarized in the following comprehensive table:
The specific physical state as a solid and its limited solubility in organic solvents like dimethyl sulfoxide (DMSO) influence its handling in laboratory settings and its formulation in research applications . These properties must be considered when designing experimental protocols involving this compound.
Synthesis and Production
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acetic acid |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Sodium methoxide | Dimethyl sulfoxide |
These reaction conditions represent typical approaches in benzimidazole chemistry and may be relevant to the synthesis or modification of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate.
Applications in Research and Industry
Analytical Reference Standard
Relationship to Other Benzimidazole Compounds
Structural Analogues
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate belongs to a broader family of benzimidazole derivatives with pharmaceutical relevance. Notable structural analogues include:
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Fenbendazole: A veterinary anthelmintic drug to which Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is structurally related, as indicated by its designation as Fenbendazole Related Compound B .
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Albendazole: A broad-spectrum anthelmintic medication in which Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate may appear as an impurity, identified as Albendazole Impurity 8, Albendazole EP Impurity H, or Albendazole BP Impurity G .
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Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate): A structurally similar compound that lacks the chloro substituent found in Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate .
These structural relationships provide context for understanding the compound's position within the broader landscape of benzimidazole derivatives with pharmaceutical and research applications.
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